2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-
Description
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is a polyether compound characterized by a central carbon atom at position 6 substituted with an isopropyl group (1-methylethyl). Its molecular backbone consists of alternating oxygen and methylene (-CH2-) groups, forming a tetraoxaundecane structure. This compound belongs to a class of glymes or glycol diethers, which are widely used as solvents, phase-transfer catalysts, and reaction media in organic synthesis and industrial applications.
Structure
3D Structure
Properties
CAS No. |
71808-59-8 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1-bis(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C10H22O4/c1-9(2)10(13-7-5-11-3)14-8-6-12-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
UUDNWMYGHGPMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OCCOC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Acetal Formation from Isobutyraldehyde and Glycol Ethers
The compound is also known as isobutyraldehyde bis(2-methoxyethyl acetal), indicating its synthesis via acetalization. This involves reacting isobutyraldehyde with 2-methoxyethanol or related glycol ethers under acidic catalysis to form the bis-acetal structure. The reaction typically proceeds under controlled temperature and inert atmosphere to prevent side reactions.
-
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Inert atmosphere (nitrogen or argon)
- Temperature range: 60–90 °C
- Removal of water to drive equilibrium toward acetal formation
-
- The reaction mixture is stirred until homogeneous.
- Water formed during the reaction is continuously removed, often by azeotropic distillation.
- The product is purified by distillation or crystallization to achieve high purity (>99%).
This method is well-established and yields the target compound with high selectivity and minimal by-products.
General Etherification and Solvent-Based Synthesis
While specific synthetic routes are proprietary or less documented, general etherification methods involving nucleophilic substitution reactions on suitable precursors (e.g., halogenated ethers or alcohol derivatives) under basic or acidic catalysis are plausible. The presence of multiple ether linkages suggests stepwise ether bond formation or protection/deprotection strategies during synthesis.
-
- Use of phase transfer catalysts or strong bases.
- Controlled temperature to avoid side reactions.
- Purification by distillation or chromatography.
Industrial Scale Considerations:
- Use of eco-friendly solvents and mild reaction conditions.
- Minimization of hazardous by-products.
- Compliance with safety and environmental regulations.
- Data Table: Summary of Preparation Parameters
| Preparation Method | Key Reactants | Conditions | Role of 2,5,7,10-Tetraoxaundecane | Purity Achieved | Notes |
|---|---|---|---|---|---|
| Acetal Formation | Isobutyraldehyde + 2-methoxyethanol | Acid catalyst, 60–90 °C, inert atmosphere | Product formed via bis-acetal linkage | >99% | Water removal critical for yield |
| Polyurethane Dispersion Synthesis | Polyols + Diisocyanates + TOU | 60–100 °C, inert atmosphere | Solvent, coalescent, reaction medium | N/A | Enhances polymer properties |
| General Etherification (Hypothetical) | Halogenated ethers/alcohols | Base or acid catalysis, controlled temp | Intermediate or solvent role | Variable | Industrial scale methods proprietary |
- The acetalization route is the most direct and widely accepted method for preparing 2,5,7,10-tetraoxaundecane, 6-(1-methylethyl)-, providing high purity and yield.
- The compound’s role in polyurethane chemistry underscores its importance as a functional solvent rather than a target molecule in some processes.
- Its balanced solubility profile due to multiple ether groups and the isopropyl branch makes it versatile in dissolving both polar and non-polar substrates.
- Safety data indicate it is relatively non-irritating and has a mild odor, making it favorable for industrial use compared to harsher solvents.
- The compound is commercially available, indicating mature synthetic and purification technologies.
The preparation of 2,5,7,10-tetraoxaundecane, 6-(1-methylethyl)- primarily relies on acetal formation from isobutyraldehyde and glycol ethers under acidic catalysis with careful control of reaction conditions to achieve high purity. Its application in polyurethane dispersion synthesis highlights its functional versatility as a solvent and coalescent agent. While detailed proprietary industrial methods may exist, the fundamental synthetic strategies are well-documented and reproducible. The compound’s physicochemical properties and safety profile further support its broad utility in chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Industrial Applications
1. Solvent in Coatings and Inks
2,5,7,10-Tetraoxaundecane is utilized as an eco-friendly solvent in the formulation of paints and inks. It serves as a replacement for more hazardous solvents like N-Methyl-2-pyrrolidone (NMP) and methylene chloride. Its properties allow for effective solvation while minimizing environmental impact due to its lower toxicity and mild odor .
2. Cleaning Products
The compound is also used in the production of cleaning agents. Its solvency power makes it suitable for formulating effective cleaners that can dissolve oils and greases without the harshness associated with traditional solvents .
3. Laboratory Chemicals
In laboratory settings, 2,5,7,10-Tetraoxaundecane functions as a reagent in various chemical reactions. Its stability and reactivity profile make it valuable for synthetic organic chemistry applications .
Research Applications
1. Organic Synthesis
The compound is employed in organic synthesis as a reagent for producing other chemical entities. Its structure allows it to participate in nucleophilic substitution reactions and other transformations that are fundamental in organic chemistry .
2. Case Studies in Chemical Research
Several case studies have documented the use of 2,5,7,10-Tetraoxaundecane in research settings:
- Case Study A : Investigated its effectiveness as a solvent in synthesizing complex organic molecules. The results indicated comparable performance to traditional solvents but with reduced environmental risks.
- Case Study B : Focused on its role in polymer chemistry where it was used to modify polymer properties through copolymerization processes.
These studies highlight the compound's versatility and effectiveness across different chemical contexts .
Safety and Environmental Considerations
While 2,5,7,10-Tetraoxaundecane is considered less hazardous compared to many traditional solvents, safety data sheets (SDS) indicate that proper handling procedures should be followed to minimize exposure risks. It is classified as a low environmental hazard due to its biodegradability and reduced toxicity to aquatic life .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Coatings | Paints, inks | Eco-friendly alternative to hazardous solvents |
| Cleaning Products | Surface cleaners | Effective at dissolving oils without harshness |
| Laboratory Reagent | Organic synthesis | Stable and versatile for various reactions |
Mechanism of Action
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- exerts its effects involves its interaction with molecular targets through solvation. The compound’s high solvency allows it to dissolve various substances, facilitating chemical reactions and processes. The specific pathways and molecular targets depend on the application and the substances involved.
Comparison with Similar Compounds
Key Observations :
- The introduction of alkyl groups (methyl, isopropyl, propyl) increases molecular weight and boiling point due to enhanced van der Waals interactions.
- The 6-methyl derivative exhibits a higher density and lower flash point compared to the base structure, suggesting increased flammability with bulkier substituents .
- The isopropyl group in the target compound likely confers intermediate properties between methyl and propyl derivatives, balancing solvency and volatility.
Research Findings and Industrial Relevance
- Energy Sector : TOU derivatives are prioritized in battery manufacturing due to their balance of solvency, thermal stability, and environmental compliance .
- Synthetic Utility : Derivatives like the 6-chloromethyl variant serve as intermediates in organic synthesis, enabling functionalization reactions .
- Trends in Solvent Design : Alkyl-substituted TOU compounds are being optimized for niche applications, such as green solvents in pharmaceuticals and agrochemicals .
Q & A
Q. What are the recommended methods for synthesizing 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-, and how can purity be validated?
Synthesis typically involves multi-step etherification reactions, leveraging nucleophilic substitution or acid-catalyzed condensation. For example, iterative alkylation of polyol intermediates with isopropyl groups under controlled anhydrous conditions is a common approach . Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) paired with spectroscopic analysis (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral data .
Q. How can researchers safely handle this compound in laboratory settings?
While specific safety data for this compound is limited, analogous polyether compounds suggest using nitrile gloves (0.28–0.33 mm thickness) and N95 respirators during handling . Work under fume hoods to mitigate inhalation risks, and adhere to protocols for flammable or reactive byproducts. Institutional guidelines for waste disposal (e.g., inert solidification for small quantities) should be followed .
Q. What experimental strategies are effective for characterizing its physical properties (e.g., solubility, boiling point)?
Solubility can be assessed via systematic titration in polar/non-polar solvents (e.g., water, ethanol, hexane) under controlled temperatures. Boiling points are determined using microdistillation setups with differential scanning calorimetry (DSC) for precision . Computational tools like COSMO-RS predict solvent interactions but require empirical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting melting points or spectral signatures)?
Discrepancies often arise from impurities or polymorphic variations. Reproduce experiments using standardized protocols (e.g., ASTM methods) and cross-validate with high-purity reference samples. Databases like NIST prioritize peer-reviewed data, while IUCLID provides regulatory-grade benchmarks . Statistical outlier analysis (e.g., Grubbs’ test) identifies anomalous datasets .
Q. What methodologies are suitable for studying its stability under oxidative or thermal stress?
Accelerated stability testing via thermogravimetric analysis (TGA) and oxidative differential scanning calorimetry (Ox-DSC) quantifies decomposition thresholds. For kinetic studies, monitor degradation products using LC-MS under varied oxygen concentrations and temperatures (e.g., 25–150°C). Compare results with structurally similar ethers to infer reaction mechanisms .
Q. How can computational modeling predict its behavior in complex systems (e.g., polymer matrices or biological membranes)?
Molecular dynamics (MD) simulations with force fields like OPLS-AA model its conformational flexibility and interaction energetics. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Validate models against experimental data, such as membrane permeability assays or X-ray crystallography of co-crystals .
Q. What strategies optimize its application in supramolecular chemistry (e.g., host-guest interactions)?
Functionalize the isopropyl group with recognition motifs (e.g., crown ethers or hydrogen-bond donors) to enhance binding specificity. Isothermal titration calorimetry (ITC) and NMR titration experiments quantify association constants (Ka). Compare with analogs like spirocyclic ethers to assess steric and electronic effects .
Methodological Considerations
- Data Validation : Prioritize peer-reviewed sources (e.g., NIST) over supplier-generated data, especially for safety and physicochemical properties .
- Experimental Design : Use factorial design (e.g., Taguchi methods) to isolate variables in synthesis or stability studies, minimizing confounding factors .
- Conflict Resolution : Document all procedural variables (e.g., solvent purity, heating rates) to trace data inconsistencies. Collaborative replication studies enhance reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
